4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H3ClF3N3 and its molecular weight is 221.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cells . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of this compound with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, it has been observed to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In various cell types, including cancer cells, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. For example, it can induce cell cycle arrest by downregulating cyclin-dependent kinases and upregulating cell cycle inhibitors . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. For instance, it can inhibit kinase activity by occupying the ATP-binding site, thereby blocking the transfer of phosphate groups to substrate proteins . This inhibition disrupts downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activities and persistent changes in gene expression, which may result in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth in cancer models by targeting specific kinases . At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic flux . Additionally, it can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, by modulating the activity of enzymes responsible for their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to utilize organic anion transporters for cellular uptake, facilitating its distribution to various intracellular compartments . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments, thereby modulating its biochemical effects .
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-4-3(7(9,10)11)1-12-6(4)14-2-13-5/h1-2H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGBMSLTHSCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.